4,4-Difluoroglutamic acid 4,4-Difluoroglutamic acid
Brand Name: Vulcanchem
CAS No.: 130835-20-0
VCID: VC21248123
InChI: InChI=1S/C5H7F2NO4/c6-5(7,4(11)12)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)(H,11,12)/t2-/m0/s1
SMILES: C(C(C(=O)O)N)C(C(=O)O)(F)F
Molecular Formula: C5H7F2NO4
Molecular Weight: 183.11 g/mol

4,4-Difluoroglutamic acid

CAS No.: 130835-20-0

Cat. No.: VC21248123

Molecular Formula: C5H7F2NO4

Molecular Weight: 183.11 g/mol

* For research use only. Not for human or veterinary use.

4,4-Difluoroglutamic acid - 130835-20-0

Specification

CAS No. 130835-20-0
Molecular Formula C5H7F2NO4
Molecular Weight 183.11 g/mol
IUPAC Name (4S)-4-amino-2,2-difluoropentanedioic acid
Standard InChI InChI=1S/C5H7F2NO4/c6-5(7,4(11)12)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)(H,11,12)/t2-/m0/s1
Standard InChI Key LLRDKDQMMRICLM-REOHCLBHSA-N
Isomeric SMILES C([C@@H](C(=O)O)N)C(C(=O)O)(F)F
SMILES C(C(C(=O)O)N)C(C(=O)O)(F)F
Canonical SMILES C(C(C(=O)O)N)C(C(=O)O)(F)F

Introduction

Synthesis Methods

Asymmetric Synthesis via Chiral Ni(II) Complexes

One of the most efficient methods for synthesizing enantiomerically pure 4,4-difluoroglutamic acid involves asymmetric Cu-promoted Michael addition reactions between chiral Schiff base Ni(II)-complexes and BrCF₂COOEt . This approach allows for high stereoselectivity and control of the absolute configuration.

Ni(II) Complex TypeModificationDiastereomeric Ratio (S)(2S)/(S)(2R)
UnsubstitutedNo chlorination66/34
Chlorinated (optimized)Strategic Cl substitution~98.5/1.5

The diastereomerically pure major product was subsequently disassembled to prepare the 9-fluorenylmethyloxycarbonyl (Fmoc) derivative of (S)-4,4-difluoroglutamic acid, facilitating its application in peptide synthesis and other biological studies .

Nitroaldol Reaction Approach

Another significant synthetic route to 4,4-difluoroglutamic acid involves the nitroaldol reaction of ethyl nitroacetate with a difluorinated aldehyde ethyl hemiacetal as a key step . This methodology was employed to synthesize DL-4,4-difluoroglutamic acid (DL-4,4-F₂Glu) for biological evaluations, particularly as a potential substrate or inhibitor of folate-dependent enzymes .

Biological Activity and Applications

Interactions with Folate Metabolism

Studies evaluating DL-4,4-difluoroglutamic acid have revealed interesting biological properties, particularly in relation to folate metabolism. When tested for ligation to methotrexate (MTX) catalyzed by human folylpoly-gamma-glutamate synthetase (FPGS), DL-4,4-F₂Glu was found to function as a poor alternate substrate . This finding has implications for understanding substrate specificity of FPGS and potential development of enzyme inhibitors.

Methotrexate Analogues

The development of DL-gamma,gamma-difluoromethotrexate (DL-gamma,gamma-F₂MTX), a methotrexate analogue incorporating 4,4-difluoroglutamic acid, represents a significant application of this fluorinated amino acid . This compound was synthesized through N-[4-(methylamino)benzoyl]-4,4-difluoroglutamic acid di-tert-butyl ester followed by alkylation with 6-(bromomethyl)-2,4-pteridinediamine hydrobromide .

Product NameCAS NumberPurityQuantityPrice Range (€)Estimated Delivery
4-Amino-2,2-difluoropentanedioic acid173282-21-895%100mg528.00Variable
4-Amino-2,2-difluoropentanedioic acid173282-21-895%1g5,236.00Variable
4-Amino-2,2-difluoropentanedioic acid173282-21-895%5g10,706.00Variable
4,4-Difluoro-DL-glutamic acid173282-21-8Min. 95%VariableVariableDiscontinued

The relatively high cost of this compound reflects the complexity of its synthesis and purification, as well as its specialized applications in research .

Comparison with Related Compounds

Understanding 4,4-difluoroglutamic acid in context requires comparison with structurally related compounds.

Table 3: Comparison of 4,4-Difluoroglutamic Acid with Related Compounds

CompoundFormulaMolecular WeightKey CharacteristicsApplications
4,4-Difluoroglutamic acidC₅H₇F₂NO₄VariableTwo F atoms at 4-positionEnzyme inhibition studies, peptide synthesis
4-Fluoro-DL-glutamic acidC₅H₈FNO₄165.12 g/molSingle F atom at 4-positionBiochemical research, enzyme studies
L-Glutamic acidC₅H₉NO₄147.13 g/molNatural amino acidNeurotransmission, protein building, metabolism

Research Significance

The development of stereoselective synthetic routes to 4,4-difluoroglutamic acid represents an important advancement in fluorine chemistry . The ability to prepare enantiomerically pure forms of this compound enables more precise studies of structure-activity relationships in biological systems.

Structure-Activity Relationships

The incorporation of fluorine atoms at the 4-position of glutamic acid creates unique electronic and steric effects that influence how the molecule interacts with biological targets. These modifications can be leveraged to develop compounds with improved selectivity, potency, or metabolic stability compared to the parent compound.

Applications in Drug Design

The methodologies developed for synthesizing 4,4-difluoroglutamic acid provide valuable approaches for incorporating fluorine atoms into other biologically relevant molecules . This has broad implications for medicinal chemistry, as fluorination is a common strategy for optimizing drug candidates.

Future Research Directions

Several promising research avenues warrant further investigation:

  • Development of more efficient synthetic routes with higher yields and stereoselectivity

  • Exploration of 4,4-difluoroglutamic acid derivatives with enhanced biological activities

  • Investigation of potential applications in treatment of neurodegenerative disorders

  • Study of metabolic pathways and pharmacokinetics of compounds containing this modified amino acid

  • Incorporation into peptides and proteins to modulate structure and function

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